2,4-Thiophenediamine
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Overview
Description
2,4-Thiophenediamine is an organic compound with the molecular formula C4H6N2SThiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiophenediamine typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a variety of derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiophenediamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation, nitration, or sulfonation using reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2,4-Thiophenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a component in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2,4-Thiophenediamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
2,4-Thiophenediamine can be compared with other thiophene derivatives such as:
2,5-Thiophenediamine: Similar in structure but differs in the position of the amino groups.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of amino groups.
Thiophene-3-carboxamide: Contains a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities continue to be a subject of active research.
Properties
CAS No. |
89281-45-8 |
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Molecular Formula |
C4H6N2S |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
thiophene-2,4-diamine |
InChI |
InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |
InChI Key |
YMEUGSSTDRDSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N)N |
Origin of Product |
United States |
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